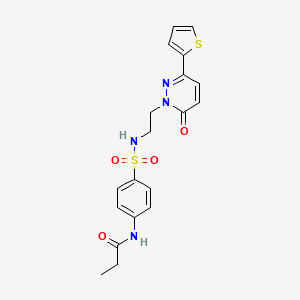
2-(2,4-Dimethylphenyl)-2-fluoroethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dimethylphenyl)-2-fluoroethanamine is an organic compound characterized by the presence of a dimethylphenyl group attached to a fluoroethanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-2-fluoroethanamine typically involves the reaction of 2,4-dimethylphenyl derivatives with fluoroethanamine precursors. One common method involves the use of 2,4-dimethylphenyl bromide and fluoroethanamine under basic conditions to facilitate nucleophilic substitution. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more sustainable.
化学反应分析
Types of Reactions
2-(2,4-Dimethylphenyl)-2-fluoroethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of 2,4-dimethylphenyl ketone or carboxylic acid.
Reduction: Formation of 2-(2,4-dimethylphenyl)ethanamine or 2-(2,4-dimethylphenyl)ethanol.
Substitution: Formation of 2-(2,4-dimethylphenyl)-2-hydroxyethanamine.
科学研究应用
2-(2,4-Dimethylphenyl)-2-fluoroethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2,4-Dimethylphenyl)-2-fluoroethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance binding affinity and selectivity towards these targets. The compound may act by modulating the activity of enzymes or receptors, leading to downstream effects on cellular pathways.
相似化合物的比较
Similar Compounds
2-(2,4-Dimethylphenyl)-2H-benzotriazole: A compound with similar structural features but different functional groups.
2,4-Dimethylphenyl isocyanate: Another related compound with distinct reactivity and applications.
Uniqueness
2-(2,4-Dimethylphenyl)-2-fluoroethanamine is unique due to the presence of the fluoro group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
属性
IUPAC Name |
2-(2,4-dimethylphenyl)-2-fluoroethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-7-3-4-9(8(2)5-7)10(11)6-12/h3-5,10H,6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRVEZZUFTUOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CN)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ETHYL 2-[2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE](/img/structure/B2749217.png)
![3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2749221.png)

![Benzo[b]thiophen-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2749226.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2749227.png)


![(E)-1-(3-phenoxypropyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2749232.png)
![5-Azaspiro[3.5]nonan-8-amine](/img/structure/B2749234.png)
![3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride](/img/structure/B2749235.png)


![1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2749239.png)

